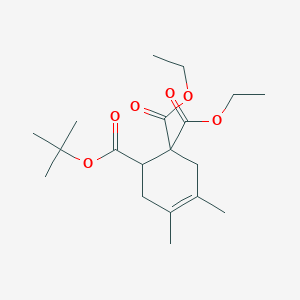
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate, also known as t-Boc-diethyl-dimethyl-cyclohexane-1,1,2-tricarboxylate, is a type of organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of about 48°C. This compound has been used in a range of scientific studies, including those related to the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals.
科学的研究の応用
T-Boc-diethyl-dimethyl-cyclohexane-1,1,2-tricarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers for use in medical devices, such as drug delivery systems, and for the production of polymeric films for use in food packaging. In addition, it has been used in the synthesis of pharmaceuticals for the treatment of various diseases, including cancer and Alzheimer’s disease.
作用機序
The mechanism of action of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate is not completely understood. However, it is believed that the compound acts as a proton donor, which can be used to catalyze a variety of chemical reactions. Additionally, it is thought to be able to form hydrogen bonds with other molecules, which can facilitate the transfer of electrons and the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate are not fully understood. However, it is believed to have some effect on the metabolism of proteins and carbohydrates, as well as on the production of hormones. Additionally, it is thought to have some effect on the synthesis of fatty acids and on the production of energy.
実験室実験の利点と制限
The main advantage of using 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate in laboratory experiments is that it is a relatively stable compound that is readily available and easy to use. Additionally, it can be used as a proton donor in a variety of chemical reactions, and it can form hydrogen bonds with other molecules, which can facilitate the transfer of electrons and the formation of new chemical bonds.
The main limitation of using 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate in laboratory experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood. Additionally, it is not known whether the compound is safe for use in humans or animals.
将来の方向性
For research on 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to determine the safety of the compound for use in humans and animals. Additionally, further research could be conducted to explore the potential use of the compound in the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of materials for use in medical devices, such as drug delivery systems, and for the production of polymeric films for use in food packaging.
合成法
The synthesis of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate is typically achieved through a reaction between the corresponding tert-butyl ester of the cyclohexane-1,1,2-tricarboxylic acid and diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate in the presence of an acid catalyst. The reaction is typically conducted at room temperature and is generally complete after a few hours.
特性
IUPAC Name |
2-O-tert-butyl 1-O,1-O'-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-8-23-16(21)19(17(22)24-9-2)11-13(4)12(3)10-14(19)15(20)25-18(5,6)7/h14H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDJJGEVIECOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(CC1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
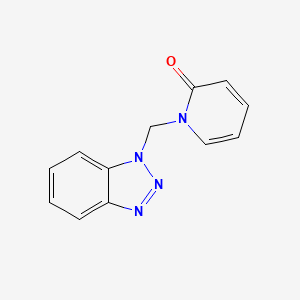
![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2911261.png)

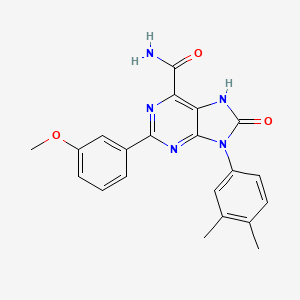
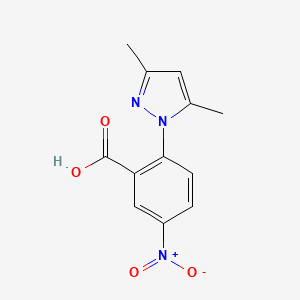
![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)

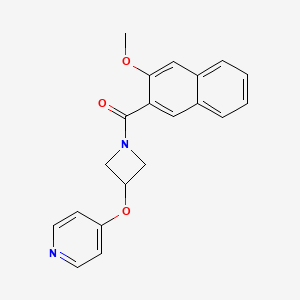
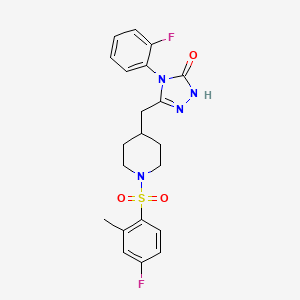

![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)